Brevinin-1PLb is a member of the brevinin family of antimicrobial peptides, which are derived from the skin secretions of certain amphibians, particularly frogs. These peptides play a crucial role in the innate immune system, exhibiting significant antimicrobial properties against a variety of pathogens. Brevinin-1PLb is characterized by its unique amino acid sequence and structural features that contribute to its biological activity.
Brevinin-1PLb is isolated from the skin of the frog species Pelophylax plancyi fukienensis and other related amphibians. The identification and characterization of brevinin peptides have been facilitated by advances in molecular cloning techniques, allowing researchers to analyze the cDNA sequences that encode these peptides .
The synthesis of Brevinin-1PLb can be accomplished through both natural extraction and synthetic methods. The natural extraction involves isolating the peptide from frog skin secretions, while synthetic methods utilize solid-phase peptide synthesis (SPPS) techniques.
In SPPS, the peptide chain is constructed using 2-(1H-benzotriazole)-1-yl-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) as a coupling reagent in a dimethylformamide solution. Following synthesis, the peptide is cleaved from the resin using a mixture of trifluoroacetic acid, water, thioanisole, and ethanedithiol. The formation of disulfide bridges is achieved through oxidation with hydrogen peroxide, which stabilizes the peptide structure .
Brevinin-1PLb exhibits a characteristic structure typical of antimicrobial peptides, including an alpha-helical region that contributes to its membrane-disrupting capabilities. The peptide contains hydrophobic residues that facilitate interaction with microbial membranes.
The molecular weight of Brevinin-1PLb is approximately 2,200 Da, with a specific amino acid sequence that includes both hydrophobic and positively charged residues. This balance is crucial for its antimicrobial activity as it allows for effective binding to negatively charged bacterial membranes .
Brevinin-1PLb undergoes various chemical reactions that are essential for its biological activity. These include:
The interactions with bacterial membranes are mediated by electrostatic attractions between the positively charged regions of Brevinin-1PLb and the negatively charged components of microbial membranes. This interaction is critical for its antimicrobial efficacy .
The mechanism through which Brevinin-1PLb exerts its antimicrobial effects involves several steps:
Studies have shown that Brevinin-1PLb exhibits potent activity against various bacteria, including Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Brevinin-1PLb is typically characterized by its solubility in aqueous solutions at physiological pH levels. It maintains stability under a range of temperatures but may be sensitive to extreme pH conditions.
The peptide's amphipathic nature allows it to interact favorably with lipid membranes while maintaining solubility in water. Its hydrophobic regions promote membrane disruption, while positively charged residues enhance binding affinity to bacterial surfaces.
Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to assess purity and confirm molecular weight during synthesis .
Brevinin-1PLb has significant potential applications in various scientific fields:
Brevinin-1PLb is an antimicrobial peptide (AMP) isolated from the skin secretions of the pickerel frog (Lithobates palustris, formerly classified as Rana palustris). This species inhabits eastern North American wetlands and employs Brevinin-1PLb as a frontline defense against microbial pathogens encountered in its aquatic-terrestrial environment [4] [9]. The peptide exists alongside paralogues such as Brevinin-1PLc, indicating gene duplication events within L. palustris. Genomic analyses reveal that Lithobates diverged from other Ranidae lineages during the Miocene (~15–8 Mya), coinciding with the diversification of Brevinin-1 isoforms [10]. This temporal alignment suggests that climatic fluctuations and habitat changes during this period drove the molecular adaptation of AMPs in amphibian skins [7].
Table 1: Brevinin-1 Isoforms Across Ranidae Lineages
Isoform | Source Species | Key Characteristics |
---|---|---|
Brevinin-1PLb | Lithobates palustris | FLP motif duplication, high helicity |
Brevinin-1PLc | Lithobates palustris | Structural paralog of Brevinin-1PLb |
Brevinin-1GHd | Hoplobatrachus rugulosus | First Brevinin-1 with anti-inflammatory activity |
Brevinin-1E | Rana esculenta | European counterpart with conserved Rana box |
Brevinin-1CBa | Lithobates catesbeianus | American bullfrog-derived variant |
The biosynthetic precursor of Brevinin-1PLb follows a conserved three-domain architecture characteristic of amphibian AMPs: a signal peptide, an acidic propiece, and the mature peptide domain. Genomic studies confirm that Brevinin genes cluster within multigene families exhibiting tandem repeats, a feature enabling rapid evolutionary diversification [2] [6]. The precursor mRNA of Brevinin-1PLb encodes 47 amino acids, with the mature 24-residue peptide (FLPLLAGLAANFLPKIFCKITRKC) liberated via proteolytic cleavage [4] [9]. Notably, the gene encoding Brevinin-1PLb shares >85% sequence homology with Brevinin-1PLc, suggesting recent divergence from a common ancestral sequence. The "Rana box" (C-terminal disulfide-bridged heptapeptide; Cys¹⁸-X₄-Lys-Cys²⁴) remains evolutionarily conserved across isoforms, though its translocation within the peptide chain does not abolish antimicrobial function [4] [6].
Phylogenetic analyses of Brevinin-1 sequences reveal clade-specific diversification patterns correlated with Ranidae biogeography. Lithobates-derived isoforms (e.g., Brevinin-1PLb) form a monophyletic cluster distinct from Asian Hoplobatrachus (e.g., Brevinin-1GHd) and European Rana lineages (e.g., Brevinin-1E) [1] [10]. Molecular clock estimates indicate that the last common ancestor of Brevinin-1 isoforms dates to the Oligocene (~30 Mya), coinciding with the breakup of Pangaea and the radiation of true frogs [7]. Key evolutionary adaptations include:
Mitogenomic studies of Rana speciation confirm that lineage splitting events during the Miocene (e.g., R. longicrus vs. R. zhenhaiensis) parallel Brevinin-1 sequence divergence, highlighting co-evolution with host genomes [10].
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